乌扎利根素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

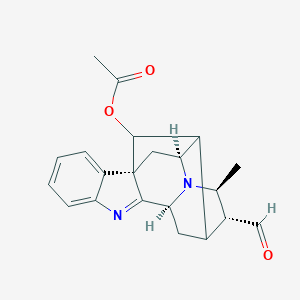

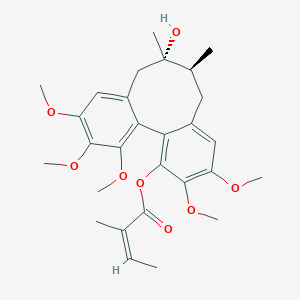

Uzarigenin is a Na(+), K(+)-ATPase inhibitor and a potential anticancer drug . It is a component of Uzara, which has been used in traditional medicine to treat diarrheal disorders . Uzarigenin belongs to the natural product class of cardiac glycosides and can be obtained from the Uzara plant (Xysmalobium undulatum), which belongs to the milkweed family (Asclepiadoideae) .

Synthesis Analysis

The semisynthesis of uzarigenin and its diastereoisomer allo-uzarigenin has been reported . This process involves nine and seven steps, respectively, starting from the broadly available epi-androsterone . Another synthesis of uzarigenin has been reported from 3β-hydroxy-5α-pregn-16-en-20-one acetate .Chemical Reactions Analysis

The synthetic strategy for the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation is discussed . Additionally, the installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction with subsequent stereoselective hydrogenation of the C-16/C-17 double bond to exclusively give allo-uzarigenin .科学研究应用

传统药用和药理特性

乌扎利根素传统上以其止泻特性而闻名,是乌扎拉(Xysmalobium undulatum)的关键成分。这种植物被用于治疗胃痉挛、痛经、产后痉挛、焦虑和其他心理健康状况。有限的研究已经证实了其体外抗分泌止泻作用,尽管由于缺乏临床研究,其对中枢神经系统的影响仍不明确(Vermaak et al., 2014)。

细胞毒性和潜在抗癌应用

研究表明,乌扎利根素显示出中等细胞毒性,暗示其在癌症治疗中的潜在应用。这一发现为进一步探索乌扎利根素作为抗癌剂的用途打开了新的途径(Shaker et al., 2010)。

药代动力学和生化相互作用

一项关于含有乌扎利根素的乌扎拉根提取物对心血管效应和药代动力学的研究并未观察到健康志愿者中的显著药效作用。这项研究对于理解乌扎利根素的生化相互作用和潜在治疗应用至关重要(Schmiedl et al., 2012)。

糖基化和化学分析

乌扎利根素一直是化学分析的研究对象,特别是在糖基化的背景下。一项研究表征了长春花中的一种糖基转移酶,该酶对乌扎利根素等强心甾体显示出高转化率。这项研究有助于更广泛地了解乌扎利根素的化学性质和在生物化学中的潜在应用(Wen et al., 2019)。

草药质量控制

鉴于乌扎利根素存在于广泛使用的草药疗法中,如乌扎拉,研究已经着重于制定质量控制方案。这对于确保传统药物中含有乌扎利根素的产品的安全使用至关重要(Kanama et al., 2016)。

安全和危害

Uzarigenin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Uzarigenin primarily targets the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.

Mode of Action

Uzarigenin acts as an inhibitor of Na(+), K(+)-ATPase . By inhibiting this enzyme, Uzarigenin disrupts the ion balance within the cell, leading to a range of downstream effects.

Result of Action

Uzarigenin has been found to exhibit antiproliferative activity . It has been shown to inhibit the proliferation of various cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG cells . .

生化分析

Biochemical Properties

Uzarigenin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits several structural characteristics typical of cardiac glycosides, such as the β-orientated unsaturated lactone ring at C-17 and the β-hydroxy group at C-14 . These structural features facilitate its interaction with enzymes like Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. Uzarigenin inhibits this enzyme, leading to an increase in intracellular sodium levels, which indirectly increases intracellular calcium levels through the sodium-calcium exchanger .

Cellular Effects

Uzarigenin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Na+/K±ATPase by uzarigenin leads to an increase in intracellular calcium levels, which can enhance cardiac contractility. This property makes uzarigenin a potential therapeutic agent for heart conditions . Additionally, uzarigenin has been shown to exhibit antiproliferative activity against various cancer cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG cells .

Molecular Mechanism

The molecular mechanism of uzarigenin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Uzarigenin binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium and calcium levels . This increase in calcium levels can activate various signaling pathways, including those involved in cardiac muscle contraction and cell proliferation. Uzarigenin’s antiproliferative effects on cancer cells are thought to be mediated through the induction of apoptosis and cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uzarigenin can change over time due to its stability, degradation, and long-term effects on cellular function. Uzarigenin is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that uzarigenin can have sustained effects on cellular function, including prolonged inhibition of Na+/K±ATPase and persistent increases in intracellular calcium levels .

Dosage Effects in Animal Models

The effects of uzarigenin vary with different dosages in animal models. At low doses, uzarigenin can enhance cardiac contractility without causing significant toxicity . At high doses, uzarigenin can cause toxic effects, including arrhythmias and other cardiac dysfunctions . Threshold effects have been observed, where the beneficial effects of uzarigenin are seen at lower doses, while toxic effects become prominent at higher doses .

Metabolic Pathways

Uzarigenin is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and activity . Uzarigenin’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, uzarigenin is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific tissues . For example, uzarigenin’s binding to plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

Uzarigenin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm, where it interacts with the Na+/K±ATPase enzyme on the cell membrane . This localization is crucial for its inhibitory effects on the enzyme and its subsequent impact on intracellular ion levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Uzarigenin involves several steps including protection of hydroxyl groups, formation of a double bond, and reduction of the ketone group.", "Starting Materials": [ "Kaurene", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Kaurene is treated with methanol and hydrogen chloride to form a methyl ether derivative.", "The methyl ether derivative is then treated with sodium hydroxide to form a diol intermediate.", "The diol intermediate is then treated with acetic anhydride to form an acetate derivative.", "The acetate derivative is then treated with sodium borohydride to reduce the ketone group and form a secondary alcohol.", "The secondary alcohol is then treated with hydrochloric acid to remove the protecting groups and form a double bond.", "The double bond is then reduced using sodium borohydride in the presence of sodium bicarbonate to form Uzarigenin." ] } | |

CAS 编号 |

466-09-1 |

分子式 |

C23H34O4 |

分子量 |

374.5 g/mol |

IUPAC 名称 |

3-[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15?,16?,17?,18?,19?,21-,22+,23-/m0/s1 |

InChI 键 |

XZTUSOXSLKTKJQ-BBSRAQKVSA-N |

手性 SMILES |

C[C@]12CCC(CC1CCC3C2CC[C@]4([C@@]3(CCC4C5=CC(=O)OC5)O)C)O |

规范 SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |

外观 |

Powder |

| 466-09-1 | |

同义词 |

Digitoxigenin Uzarigenin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)